molecular formula C8H5Cl2F2NO2S2 B12663230 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide CAS No. 133832-27-6

1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide

Cat. No.: B12663230
CAS No.: 133832-27-6
M. Wt: 320.2 g/mol
InChI Key: NDGVYVOPFXTJPA-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is a complex organic compound with a unique structure that includes both fluorine and chlorine atoms, as well as a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide typically involves multiple steps, starting with the preparation of the 1,1-difluoro-2,2-dichloroethyl group and the 2-nitrophenyl disulfide group separately. These groups are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, sulfur sources, and nitro compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence its reactivity and binding affinity to various biological targets. The nitrophenyl group may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-difluoroethene: Shares the difluoro-dichloroethyl group but lacks the nitrophenyl disulfide moiety.

    1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the presence of hydrogen atoms instead of the nitrophenyl group.

    1,1-Difluoro-2,2-dichloroethylene: Another related compound with a similar backbone but different functional groups.

Uniqueness

1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is unique due to the combination of its difluoro-dichloroethyl group and nitrophenyl disulfide moiety

Properties

CAS No.

133832-27-6

Molecular Formula

C8H5Cl2F2NO2S2

Molecular Weight

320.2 g/mol

IUPAC Name

1-[(2,2-dichloro-1,1-difluoroethyl)disulfanyl]-2-nitrobenzene

InChI

InChI=1S/C8H5Cl2F2NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H

InChI Key

NDGVYVOPFXTJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(Cl)Cl)(F)F

Origin of Product

United States

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